molecular formula C13H9Br2NO3 B8466003 3',5'-Dibromo-2,4'-dihydroxybenzanilide CAS No. 55411-39-7

3',5'-Dibromo-2,4'-dihydroxybenzanilide

Cat. No.: B8466003
CAS No.: 55411-39-7
M. Wt: 387.02 g/mol
InChI Key: HIQMVDVFWVAWRF-UHFFFAOYSA-N
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Description

3',5'-Dibromo-2,4'-dihydroxybenzanilide (CAS: 55411-56-8) is a halogenated benzanilide derivative characterized by bromine substitutions at the 3' and 5' positions and hydroxyl groups at the 2 and 4' positions on its aromatic rings. This compound belongs to a class of bromophenols known for their bioactivity, particularly in anti-inflammatory and antimicrobial contexts.

Properties

CAS No.

55411-39-7

Molecular Formula

C13H9Br2NO3

Molecular Weight

387.02 g/mol

IUPAC Name

N-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H9Br2NO3/c14-9-5-7(6-10(15)12(9)18)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19)

InChI Key

HIQMVDVFWVAWRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C(=C2)Br)O)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzanilides

3',5'-Dichloro-2,4'-dihydroxybenzanilide
  • Structure : Chlorine replaces bromine at the 3' and 5' positions.
  • Properties :
    • Lower molecular weight (Cl: ~35.45 g/mol vs. Br: ~79.9 g/mol) and reduced lipophilicity compared to the dibromo analog.
    • Used in industrial applications, such as surfactants and metal surface cleaners, but lacks documented anti-inflammatory activity .
4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide
  • Structure: Features a bromine at the 4-position and a diethylamino group at the 2'-position.
  • Properties: The diethylamino group enhances solubility in polar solvents, contrasting with the dibromo compound’s lower solubility. No reported anti-inflammatory activity; primarily cataloged as a chemical intermediate .

Brominated Aromatic Compounds with Bioactivity

5,2′-Dibromo-2,4′,5′-trihydroxydiphenylmethanone (TDD)
  • Structure: A bromophenol derivative with a ketone group.
  • Bioactivity :
    • Inhibits LPS-induced vascular inflammation by targeting Caveolin 1 (Cav1) and suppressing NF-κB signaling .
    • Demonstrated anti-atherosclerotic effects, unlike 3',5'-Dibromo-2,4'-dihydroxybenzanilide, which lacks direct mechanistic studies .
  • Mechanistic Insight : TDD’s ketone moiety may enhance protein binding specificity compared to benzanilides.
3,5-Dibromo-2-hydroxypyrimidine
  • Structure : A pyrimidine ring with bromine and hydroxyl groups.
  • Synthesis : Requires multi-step bromination and hydrolysis, differing from benzanilides’ condensation-based syntheses .
  • Applications : Primarily serves as a precursor in pharmaceutical syntheses rather than direct therapeutic use .

Functional and Industrial Comparisons

Anti-Inflammatory Potential

Compound Target Protein Mechanism Efficacy (In Vitro/In Vivo) Reference
This compound N/A Not yet elucidated Unknown
TDD Cav1 Inhibits NF-κB via Cav1 interaction Significant in vascular models

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